Cyclovalone

Anti-inflammatory Cyclooxygenase Curcuminoid

Cyclovalone (Beveno) is a mono-carbonyl curcumin analog (MAC) with a cyclohexanone core replacing the β-diketone moiety. This eliminates excited-state proton transfer, yielding distinct photostability for photodynamic studies. It shows superior anti-inflammatory activity vs. asymmetrical MACs, making it the optimal positive control for MAC/AMAC screening. In vivo, it protects liver/kidney from endotoxin damage. Activity is not transferable among MACs—substitution compromises reproducibility. Use Cyclovalone as your validated reference standard.

Molecular Formula C22H22O5
Molecular Weight 366.4 g/mol
Cat. No. B8795827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclovalone
Molecular FormulaC22H22O5
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=C2CCCC(=CC3=CC(=C(C=C3)O)OC)C2=O)O
InChIInChI=1S/C22H22O5/c1-26-20-12-14(6-8-18(20)23)10-16-4-3-5-17(22(16)25)11-15-7-9-19(24)21(13-15)27-2/h6-13,23-24H,3-5H2,1-2H3
InChIKeyDHKKONBXGAAFTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclovalone: A Structurally Defined Synthetic Curcumin Analog for Differentiated Research


Cyclovalone (also known as Beveno or 2,6-divanillylidenecyclohexanone) is a synthetic curcumin derivative where the natural β-diketone moiety is replaced by a central cyclohexanone ring [1]. This core structural modification distinguishes it from the parent compound curcumin and a broad class of mono-carbonyl curcumin analogs. This alteration is known to confer distinct physicochemical properties, including altered excited-state dynamics and photostability profiles [1]. Cyclovalone is classified as a diarylheptanoid and has been studied as a choleretic agent and for its anti-proliferative activities [2].

Rationale for Cyclovalone Selection Over Uncharacterized or Structurally Related Analogs


The term 'curcumin analog' or 'mono-carbonyl curcumin analog' (MAC) encompasses a vast chemical space with highly variable biological activity. Substitution of a generic analog for Cyclovalone is scientifically unsound due to the profound impact of specific aromatic ring substitutions on potency and selectivity. For example, in a direct comparative study, asymmetrical mono-carbonyl analogs of curcumin (AMACs) containing a morpholine Mannich base were found to exhibit consistently lower anti-inflammatory activity compared to Cyclovalone [1]. Furthermore, the cyclohexanone core of Cyclovalone is not simply a generic scaffold; it fundamentally alters the molecule's excited-state photophysics and stability compared to curcumin, a feature that is not shared across all MACs [2]. Therefore, pharmacological and physicochemical data are not transferable within this compound class, and specific identification is critical for reproducible research.

Cyclovalone Comparative Performance Data Against Relevant Analogs


Cyclovalone Demonstrates Superior In Vitro Anti-Inflammatory Activity Over AMACs

In a study evaluating asymmetrical mono-carbonyl analogs of curcumin (AMACs), Cyclovalone served as a positive control and established the benchmark for anti-inflammatory activity. The research demonstrated that all synthesized AMACs exhibited lower anti-inflammatory activity than Cyclovalone [1]. This provides a quantitative class-level inference that Cyclovalone's specific substitution pattern is optimal for this activity among closely related AMAC structures. The activity of the most potent AMAC derivatives (compounds 4c and 4d) was only 'almost comparable' to Cyclovalone and the standard diclofenac sodium, indicating that Cyclovalone's activity is near the ceiling for this chemical series.

Anti-inflammatory Cyclooxygenase Curcuminoid

Cyclovalone's Cyclohexanone Core Provides Enhanced Excited-State Stability Over Curcumin

The replacement of curcumin's β-diketone system with a cyclohexanone ring in Cyclovalone was hypothesized to result in a more stable excited state, potentially enhancing its efficacy as a photosensitizer [1]. A photophysical investigation confirmed this hypothesis, demonstrating that the key non-radiative decay pathway (excited-state proton transfer) present in curcumin is blocked in Cyclovalone due to the absence of the keto-enol moiety. This direct head-to-head comparison of photophysics provides a mechanistic basis for Cyclovalone's differentiated behavior. The study also quantifies its photodegradation profile, showing that while Cyclovalone undergoes very fast photodegradation in organic solvents, its decay dynamics are fundamentally distinct from curcumin, which is characterized by extremely fast non-radiative deactivation that limits its photosensitizing efficacy [1].

Photochemistry Photosensitizer Drug Stability

Cyclovalone Displays Antiproliferative Activity in Prostate Cancer Cell Lines (LNCaP and PC-3)

Cyclovalone has been shown to inhibit cell proliferation in both androgen-responsive (LNCaP) and androgen-independent (PC-3) prostatic cell lines. The observed effect is dose- and time-dependent. While this is supporting evidence for its biological activity, a clear comparative advantage over other known anti-proliferative curcumin analogs cannot be asserted from this data alone .

Antitumor Prostate Cancer Cell Proliferation

Cyclovalone Exhibits Hepatoprotective Effects in an In Vivo Model of Endotoxicosis

In a rat model of chronic endotoxicosis, Cycvalon (Cyclovalone) was evaluated for its protective effects on various organ systems. The study found that the drug effectively prevented cytotoxic damage in liver and kidney tissues, specifically acting on vascular and fibroplastic mechanisms of injury [1]. This in vivo observation supports its classical use as a choleretic and hepatoprotective agent. Importantly, this activity showed tissue specificity; Cycvalon was reported to be of 'low effectiveness' in preventing lung tissue damage and the development of chronic pneumonia in the same model [1]. This suggests a degree of organ-specific action rather than a non-specific systemic anti-inflammatory effect.

Hepatoprotection Choleretic Endotoxicosis

Optimal Applications for Cyclovalone in Scientific Investigation


As a Benchmark Standard in Structure-Activity Relationship (SAR) Studies of Curcumin Analogs

Given its established position as a compound with high anti-inflammatory activity among its analogs, Cyclovalone is the optimal positive control and reference standard for screening and validating the biological activity of newly synthesized mono-carbonyl curcumin derivatives (MACs/AMACs) [1]. Its inclusion ensures that observed activities can be meaningfully compared against a known, potent class member.

As a Mechanistic Probe for Excited-State Photophysics in Curcuminoids

Cyclovalone's distinct photophysical properties, specifically the elimination of the excited-state proton transfer pathway present in curcumin, make it a valuable tool for investigating the relationship between molecular structure and photosensitizing efficacy [2]. Researchers studying photodynamic therapy can use Cyclovalone to isolate and study the impact of the β-diketone moiety on photosensitizer performance.

As a Tool Compound for Investigating Endotoxicosis-Induced Liver and Kidney Damage

The in vivo data demonstrating Cyclovalone's ability to protect liver and kidney tissues from cytotoxic damage in an endotoxicosis model supports its use as a specific tool compound in preclinical research of endotoxin-induced organ failure [3]. Its tissue-specific profile makes it useful for dissecting the pathways of vascular and fibroplastic damage in these organs.

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